molecular formula C7H9NO2 B072668 6-Azaspiro[3.4]octane-5,7-dione CAS No. 1497-16-1

6-Azaspiro[3.4]octane-5,7-dione

Cat. No. B072668
CAS RN: 1497-16-1
M. Wt: 139.15 g/mol
InChI Key: JIGMIHMXIINUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6-Azaspiro[3.4]octane-5,7-dione involves several chemical steps. For instance, the synthesis of 1-azaspiro[4.4]nonane-2,6-dione was achieved from cyclopentanone in five steps and further resolved into enantiomers (Nagasaka, Sato, & Saeki, 1997). Another method involves the Mn(III)-based reaction for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various techniques. For example, the structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione was investigated using X-ray diffraction studies, revealing the planar conformation of the hydantoin ring and the envelope and chair conformations of the pyrrolidine and piperidine rings, respectively (Manjunath et al., 2011).

Chemical Reactions and Properties

Chemical reactions and properties of 6-Azaspiro[3.4]octane-5,7-dione derivatives have been studied to understand their reactivity and potential applications. For instance, the alkylation of 6-aryl-6,7-diazaspiro [3.4]octane-5,8-diones has been explored, demonstrating different synthetic methods and isomer formations (Brabander & Wright, 1965).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and hydrogen bonding patterns, have been a subject of interest. For example, a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers provided insights into the physical characteristics of these molecules (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key aspects of these compounds. Research on the neighboring effect of the lactam functionality in select reactions of 6-azaspiro[4.5]decane-1,7-dione provided valuable information on the chemical behavior of these spirocyclic compounds (Hilmey, Gallucci, & Paquette, 2005).

Scientific Research Applications

  • Corrosion Inhibition : Spirocyclopropane derivatives, including compounds related to 6-Azaspiro[3.4]octane-5,7-dione, are studied for their use in protecting mild steel from corrosion in hydrochloric acid. These compounds have been found effective as inhibitors in acidic solutions, with their adsorption on steel surfaces following the Langmuir isotherm model (Chafiq et al., 2020).

  • Organic Synthesis : Spiro compounds constructed between β-lactam and 1,3-dioxolan-4-one, derived from ketenes generated by pyrolysis of 6-Azaspiro[3.4]octane-5,7-dione-related compounds, have been synthesized. This involves cycloaddition reactions with Schiff bases (Tsuno et al., 2006).

  • Crystallography : Studies on the crystal structure of spiro lactam-lactones related to 6-Azaspiro[3.4]octane-5,7-dione have provided insights into their molecular conformations, which are important for understanding their chemical behavior (Zukerman-Schpector et al., 1999).

  • Cancer Research : Novel azaspiro bicyclic hydantoin derivatives, structurally related to 6-Azaspiro[3.4]octane-5,7-dione, have been designed and tested for their anti-proliferative effect against various cancer cells. These compounds also demonstrated potential angioinhibitory effects by suppressing the secretion of VEGF in osteosarcoma cells (Basappa et al., 2009).

  • Drug Discovery : Thia/oxa-azaspiro[3.4]octanes, related to 6-Azaspiro[3.4]octane-5,7-dione, have been synthesized as multifunctional, structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles have also been reported (Li et al., 2013).

  • Thermoset Material Research : Mixtures involving compounds structurally similar to 6-Azaspiro[3.4]octane-5,7-dione have been used in the cationic curing of thermosets to reduce shrinkage. Ytterbium and lanthanum triflates were used as initiators in this process, showing a correlation between the chemical structure and the properties of the final network (González et al., 2006).

  • Anticonvulsant Research : N-phenylamino derivatives of azaspiro[4.4]nonane and [4.5]decane diones, structurally similar to 6-Azaspiro[3.4]octane-5,7-dione, have been synthesized and evaluated for their anticonvulsant properties. These studies contribute to the understanding of the relationship between structure and anticonvulsant activity (Kamiński et al., 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

6-azaspiro[3.4]octane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-4-7(2-1-3-7)6(10)8-5/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGMIHMXIINUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164365
Record name 6-Azaspiro(3.4)octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[3.4]octane-5,7-dione

CAS RN

1497-16-1
Record name 6-Azaspiro[3.4]octane-5,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1497-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro(3.4)octane-5,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azaspiro(3.4)octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-azaspiro[3.4]octane-5,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[3.4]octane-5,7-dione
Reactant of Route 2
Reactant of Route 2
6-Azaspiro[3.4]octane-5,7-dione
Reactant of Route 3
6-Azaspiro[3.4]octane-5,7-dione
Reactant of Route 4
6-Azaspiro[3.4]octane-5,7-dione
Reactant of Route 5
6-Azaspiro[3.4]octane-5,7-dione
Reactant of Route 6
6-Azaspiro[3.4]octane-5,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.